molecular formula C28H32ClNO9 B017756 Datmpn CAS No. 109485-65-6

Datmpn

Cat. No. B017756
M. Wt: 562 g/mol
InChI Key: BATCTDYUTROBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Datmpn, also known as 1,3-Dimethyladamantane-10,11-dione, is a synthetic compound that has gained attention in the scientific community for its potential application in various fields.

Mechanism Of Action

The mechanism of action of Datmpn is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. Datmpn has been shown to have a high affinity for certain receptors in the body, including the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in the regulation of synaptic plasticity and memory formation.

Biochemical And Physiological Effects

Datmpn has been shown to have a number of biochemical and physiological effects in the body, including the modulation of various signaling pathways, the inhibition of cell proliferation, and the induction of apoptosis. In addition, Datmpn has been shown to have neuroprotective properties, which may make it useful in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Datmpn in lab experiments is its high purity and stability. In addition, Datmpn is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the main limitations of using Datmpn in lab experiments is the lack of information available on its toxicity and potential side effects.

Future Directions

There are a number of potential future directions for research on Datmpn. One area of interest is the development of novel materials using Datmpn as a building block. Another area of interest is the investigation of Datmpn as a potential treatment for neurodegenerative diseases. Additionally, there is potential for Datmpn to be used in the development of nanoscale devices for a variety of applications.

Synthesis Methods

Datmpn is synthesized through a multi-step process involving the reaction of adamantane with various reagents. The most commonly used method involves the reaction of adamantane with potassium permanganate in the presence of sulfuric acid, followed by the reaction of the resulting product with dimethyl sulfate.

Scientific Research Applications

Datmpn has been studied for its potential application in various fields of research, including medicinal chemistry, material science, and nanotechnology. In medicinal chemistry, Datmpn has been investigated for its potential as an anti-cancer agent, as well as for its neuroprotective properties. In material science, Datmpn has been studied for its potential application in the development of novel materials with unique properties. In nanotechnology, Datmpn has been investigated for its potential as a building block for the development of nanoscale devices.

properties

CAS RN

109485-65-6

Product Name

Datmpn

Molecular Formula

C28H32ClNO9

Molecular Weight

562 g/mol

IUPAC Name

7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-9-(2-methylpropanoyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C28H31NO9.ClH/c1-11(2)27(35)28(36)9-15-19(17(10-28)38-18-8-16(29)22(30)12(3)37-18)26(34)21-20(25(15)33)23(31)13-6-4-5-7-14(13)24(21)32;/h4-7,11-12,16-18,22,30,33-34,36H,8-10,29H2,1-3H3;1H

InChI Key

BATCTDYUTROBIO-UHFFFAOYSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)C(C)C)O)N)O.Cl

synonyms

4-O-daunosaminyl-2,4,5,12-tetrahydroxy-2-(2-methylpropanoyl)-1,2,3,4-tetrahydro-6,11-naphthacenedione
DATMPN

Origin of Product

United States

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